molecular formula C5H4Cl2N2O2S B183250 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine CAS No. 4489-34-3

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

Cat. No.: B183250
CAS No.: 4489-34-3
M. Wt: 227.07 g/mol
InChI Key: DROUVIKCNOHKBA-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylsulfonyl group at position 2. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Safety and Hazards

The compound is classified as dangerous according to GHS classification . It can cause severe skin burns and eye damage. Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Relevant Papers Several papers have been published on 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine. These include studies on its synthesis , chemical reactions , and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine typically involves the chlorination of 2-(Methylsulfonyl)pyrimidine. One common method includes the reaction of 2-(Methylsulfonyl)pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Comparison with Similar Compounds

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

4,6-dichloro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROUVIKCNOHKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286356
Record name 4,6-Dichloro-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-34-3
Record name 4489-34-3
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Record name 4,6-Dichloro-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
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Synthesis routes and methods

Procedure details

A solution of 4,6-dichloro-2-(methylthio)pyrimidine (48.3 g, 247 mmol) in dichloromethane (1 L) was cooled on an ice bath. 3-Chloroperoxybenzoic acid (152 g, 619 mmol) was added portion-wise keeping the temperature below 10° C. The solution was allowed to warm to room-temperature and stirred over-night. The mixture was diluted with dichloromethane (2 L) and treated with an aqueous solution of sodium thiosulphate and sodium hydrogen carbonate (600 mL). The resulting mixture was stirred over-night. The phases were separated and the organic layer was washed with sodium hydrogencarbonate (500 mL) and brine (1 L), dried over sodium sulphate, filtrated and concentrated in vacuo. The resulting yellow solid was stirred with ether and 4,6-dichloro-2-methanesulfonyl-pyrimidine (32.6 g, 58%) was collected by filtration as a white solid.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine unique in terms of its reactivity with amines?

A: this compound exhibits remarkable chemoselectivity in its reactions with different types of amines. [] This selectivity stems from the presence of two distinct leaving groups: the chlorine atoms and the methylsulfonyl group.

  • Aniline Selectivity: In the presence of weak bases, anilines and secondary aliphatic amines preferentially displace the chlorine group, leading to selective substitution at the 4 or 6 position of the pyrimidine ring. []
  • Deprotonated Aniline Reactivity: Interestingly, deprotonated anilines and their carbonyl derivatives favor displacement of the methylsulfonyl group, highlighting the influence of electronic factors on the reaction pathway. []
  • Primary Aliphatic Amine Behavior: Intriguingly, primary aliphatic amines exhibit a preference for displacing the methylsulfonyl group in this compound, contrasting with their generally less selective behavior towards other similar electrophiles. [] This unusual selectivity is attributed to steric factors influencing the reaction pathway. []

Q2: Beyond its reactivity, what potential applications have been explored for this compound?

A2: Research suggests this compound holds promise as a building block for synthesizing complex molecules and polymers.

  • Hyperbranched Polymers: The compound's unique reactivity with nucleophiles, particularly its methylsulfonyl leaving group activated by the pyrimidine ring, makes it a valuable precursor for creating hyperbranched poly(arylene pyrimidine ether)s. [] These polymers have potential applications in various fields, including materials science and nanotechnology.

Q3: Have there been any computational studies on this compound?

A: Yes, this compound has been the subject of computational studies investigating its potential nonlinear optical (NLO) properties. [] While not directly covered in the provided abstracts, these studies often employ Density Functional Theory (DFT) calculations to predict molecular properties like hyperpolarizability, which are crucial for NLO applications. These computational insights contribute to a deeper understanding of the compound's electronic structure and its potential in advanced optical materials.

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